molecular formula C3F4 B1614800 Perfluoroallene CAS No. 461-68-7

Perfluoroallene

Cat. No.: B1614800
CAS No.: 461-68-7
M. Wt: 112.03 g/mol
InChI Key: PWWKERINVYVSIE-UHFFFAOYSA-N
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Description

Perfluoroallene is a fluorinated derivative of allene, with the chemical formula C₃F₄. It is a colorless gas at room temperature and is known for its unique electronic and structural properties. The presence of fluorine atoms significantly alters its reactivity and stability compared to its hydrocarbon counterpart, allene.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroallene can be synthesized through the debromination of 2,3-dibromopropene using magnesium in tetrahydrofuran . Another method involves the debromination of 1,2-dibromo-1,3,3,3-tetrafluoropropene with zinc . These reactions typically require controlled conditions to ensure the desired product is obtained without significant side reactions.

Industrial Production Methods

While specific industrial production methods for tetrafluoroallene are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of magnesium and zinc as debrominating agents in a controlled environment is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Perfluoroallene undergoes various chemical reactions, including nucleophilic addition and polymerization. It reacts readily with phenols in the presence of potassium carbonate to form unsaturated ethers . Additionally, it can react with amines in tetrahydrofuran at room temperature to produce 3,3,3-trifluoropropionamides .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Perfluoroallene has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique electronic properties make it a valuable compound for studying electron scattering and molecular interactions . Additionally, it is used in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tetrafluoroallene involves its interaction with nucleophiles and electrophiles due to the presence of highly electronegative fluorine atoms. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic addition and polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoroallene is unique due to its complete fluorination, which significantly alters its reactivity and stability compared to partially fluorinated or non-fluorinated analogs. The presence of four fluorine atoms enhances its electron-withdrawing capabilities, making it more reactive towards nucleophiles and electrophiles.

Properties

InChI

InChI=1S/C3F4/c4-2(5)1-3(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKERINVYVSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196720
Record name Perfluoroallene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-68-7
Record name Perfluoroallene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroallene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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